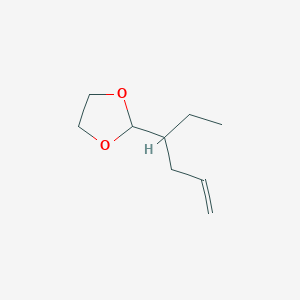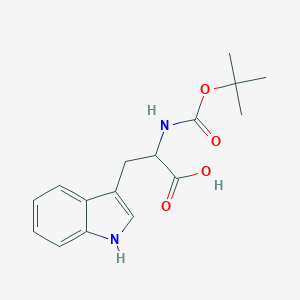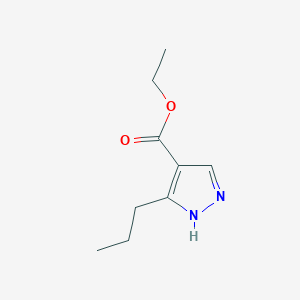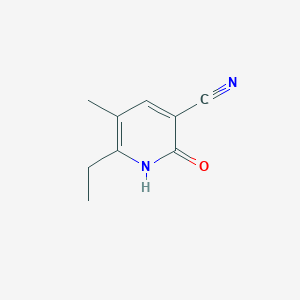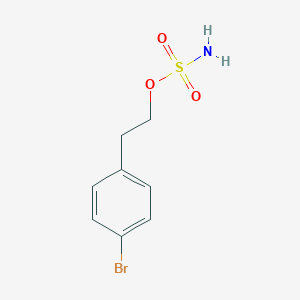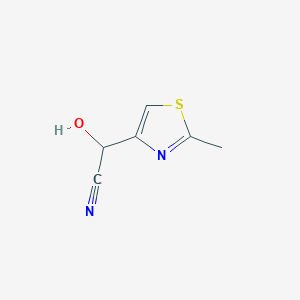
4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a thiazole derivative that possesses a hydroxy and methyl group at the alpha position, making it a versatile molecule for drug design.
Mecanismo De Acción
The mechanism of action of 4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- is not fully understood. However, studies have shown that it may act as an inhibitor of enzymes that play a role in the progression of certain diseases.
Biochemical and Physiological Effects:
Studies have demonstrated that 4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- exhibits potent antioxidant and anti-inflammatory properties. It has also been shown to modulate various signaling pathways involved in disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- is its ease of synthesis, making it readily available for research purposes. However, its limited solubility in water can pose challenges in certain experimental settings.
Direcciones Futuras
1. Further investigation into the mechanism of action of 4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- to elucidate its potential therapeutic applications.
2. Exploration of the structure-activity relationship of 4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- to optimize its pharmacological properties.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of 4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl-.
4. Investigation of the potential use of 4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- in combination with other drugs for synergistic effects.
In conclusion, 4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- is a promising compound with potential applications in the pharmaceutical industry. Its ease of synthesis and potent biological activity make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of 4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- involves the reaction of 2-methylthiazole-4-carboxylic acid with thionyl chloride, followed by the addition of hydroxylamine hydrochloride and sodium carbonate. The resulting product is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- has been extensively studied for its potential applications as a drug candidate. Researchers have investigated its efficacy in treating various diseases, including cancer, Alzheimer's, and Parkinson's disease.
Propiedades
Número CAS |
113732-63-1 |
|---|---|
Nombre del producto |
4-Thiazoleacetonitrile,-alpha--hydroxy-2-methyl- |
Fórmula molecular |
C6H6N2OS |
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)acetonitrile |
InChI |
InChI=1S/C6H6N2OS/c1-4-8-5(3-10-4)6(9)2-7/h3,6,9H,1H3 |
Clave InChI |
INBZANNCJVJEPE-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(C#N)O |
SMILES canónico |
CC1=NC(=CS1)C(C#N)O |
Sinónimos |
4-Thiazoleacetonitrile, -alpha--hydroxy-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




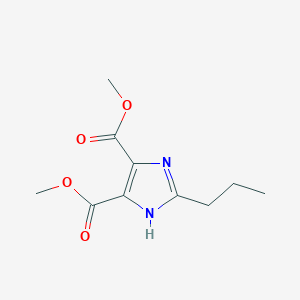
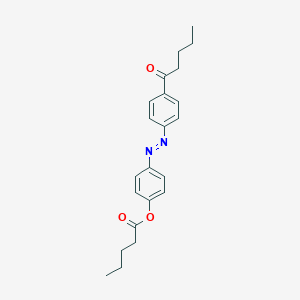

![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
